Pyrido[4,3-d]pyrimidine,5,6,7,8-tetrahydro-2-methyl-,dihydrochloride
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Overview
Description
Pyrido[4,3-d]pyrimidine,5,6,7,8-tetrahydro-2-methyl-,dihydrochloride is a heterocyclic compound that belongs to the class of pyridopyrimidines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrido[4,3-d]pyrimidine,5,6,7,8-tetrahydro-2-methyl-,dihydrochloride typically involves the condensation of pyridine and pyrimidine derivatives. One common method involves the reaction of ethyl 1-benzyl-3-oxopiperidine-4-carboxylate with pyridyl carboxamidines, followed by subsequent reactions with trifluoromethanesulfonic anhydride and secondary amines . Another approach includes the use of multicomponent reactions, where the pyrido[4,3-d]pyrimidine moiety is formed through the combination of various starting materials .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Pyrido[4,3-d]pyrimidine,5,6,7,8-tetrahydro-2-methyl-,dihydrochloride undergoes various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Common reagents used in these reactions include m-chloroperbenzoic acid for oxidation, sodium borohydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce fully saturated compounds .
Scientific Research Applications
Pyrido[4,3-d]pyrimidine,5,6,7,8-tetrahydro-2-methyl-,dihydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of pyrido[4,3-d]pyrimidine,5,6,7,8-tetrahydro-2-methyl-,dihydrochloride involves its interaction with specific molecular targets, such as protein tyrosine kinases and PI3K. These interactions lead to the inhibition of key signaling pathways involved in cell proliferation and survival, making the compound a potential therapeutic agent for cancer treatment .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to pyrido[4,3-d]pyrimidine,5,6,7,8-tetrahydro-2-methyl-,dihydrochloride include:
- Pyrido[2,3-d]pyrimidin-5-ones
- Pyrido[2,3-d]pyrimidin-7-ones
- 7-benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine
Uniqueness
What sets this compound apart from similar compounds is its specific structure, which allows for unique interactions with molecular targets. This structural uniqueness contributes to its distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C8H13Cl2N3 |
---|---|
Molecular Weight |
222.11 g/mol |
IUPAC Name |
2-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine;dihydrochloride |
InChI |
InChI=1S/C8H11N3.2ClH/c1-6-10-5-7-4-9-3-2-8(7)11-6;;/h5,9H,2-4H2,1H3;2*1H |
InChI Key |
VJSCAPAVVKBWJC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C2CNCCC2=N1.Cl.Cl |
Origin of Product |
United States |
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